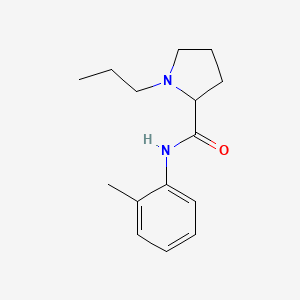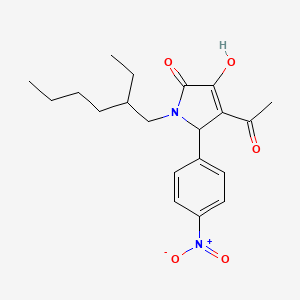
N-(2-methylphenyl)-1-propylprolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-METHYLPHENYL)-1-PROPYL-2-PYRROLIDINECARBOXAMIDE is an organic compound with a complex structure that includes a pyrrolidine ring, a propyl group, and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-METHYLPHENYL)-1-PROPYL-2-PYRROLIDINECARBOXAMIDE typically involves the reaction of 2-methylphenylamine with propylamine and a pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of N2-(2-METHYLPHENYL)-1-PROPYL-2-PYRROLIDINECARBOXAMIDE may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and automated reactors ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-METHYLPHENYL)-1-PROPYL-2-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N~2~-(2-METHYLPHENYL)-1-PROPYL-2-PYRROLIDINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N2-(2-METHYLPHENYL)-1-PROPYL-2-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N~2~-(2-METHYLPHENYL)-1-PROPYL-2-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:
N-(2-methylphenyl)-N′-(2-methylphenyl) thiourea: Shares structural similarities but differs in functional groups and reactivity.
N-(2-methylphenyl)maleimide: Another compound with a 2-methylphenyl group but different core structure and applications
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-(2-methylphenyl)-1-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-3-10-17-11-6-9-14(17)15(18)16-13-8-5-4-7-12(13)2/h4-5,7-8,14H,3,6,9-11H2,1-2H3,(H,16,18) |
InChI Key |
YZARONMSRBQATI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-[1]Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl-](/img/structure/B11053408.png)


![Methyl 6-(furan-2-ylcarbonyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11053418.png)

![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053430.png)
![(4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone](/img/structure/B11053438.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide](/img/structure/B11053445.png)
![2-[Ethyl(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile](/img/structure/B11053447.png)
![3-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11053456.png)
![6-(4-acetylphenyl)-3-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11053464.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11053465.png)
![4-(4-methylphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11053472.png)
![2,2'-Sulfanediylbis(5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile)](/img/structure/B11053476.png)
